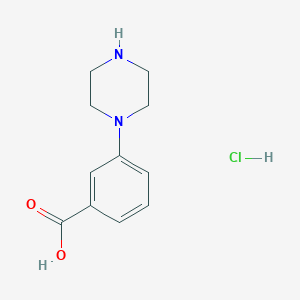

3-(Piperazin-1-yl)benzoic acid hydrochloride

Description

Properties

IUPAC Name |

3-piperazin-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIPIWUUGYGNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-15-2 | |

| Record name | Benzoic acid, 3-(1-piperazinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Coupling of Piperazine with Halogenated Benzoic Acid Derivatives in Aqueous Media

A patented method for preparing arylpiperazinyl compounds, which can be adapted for 3-(piperazin-1-yl)benzoic acid hydrochloride, involves the nucleophilic substitution of a halogenated benzoic acid derivative (e.g., 3-chlorobenzoic acid or 3-bromobenzoic acid) with piperazine in the presence of a weak base such as sodium carbonate, carried out in water as the solvent under reflux conditions. This aqueous process offers advantages over traditional organic solvent methods by minimizing byproduct formation and simplifying purification steps such as extraction and recrystallization.

- Reactants: Piperazine, 3-halogenated benzoic acid derivative, sodium carbonate.

- Solvent: Water (aqueous medium).

- Conditions: Heating to reflux.

- Advantages: Higher yields, reduced byproducts, environmentally benign solvent system.

This method contrasts with earlier approaches that used polar organic solvents (e.g., lower alcohols, dimethylformamide) and required additional neutralizing agents and catalytic additives like sodium iodide.

Amide Coupling via Activated Ester or Carbodiimide Chemistry

Another sophisticated approach involves the activation of the carboxylic acid group of 3-aminobenzoic acid derivatives or protected piperazine derivatives using coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or carbodiimides (e.g., EDCI), often in the presence of bases like N,N-diisopropylethylamine (DIPEA). This method facilitates the formation of an amide bond between the benzoic acid and the piperazine nitrogen.

- Activation of benzoic acid with HBTU or EDCI in a polar aprotic solvent (e.g., dimethylacetamide, dichloromethane).

- Addition of piperazine or its protected derivative.

- Stirring at room temperature or slightly below (e.g., 18–25°C) for extended periods (16–18 hours).

- Subsequent deprotection steps if protected piperazine derivatives are used.

- Salt formation with hydrochloric acid to yield the hydrochloride salt.

This method allows precise control over reaction conditions and is compatible with complex substrates, often used in medicinal chemistry for library synthesis.

Cyclization and Deprotection Routes Involving Sulfonium Salts and Protected Diamines

In some synthetic routes, piperazine rings are formed via cyclization reactions starting from diamine precursors and sulfonium salts. For example, the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to protected piperazine intermediates. These intermediates undergo deprotection with thiophenol (PhSH) and selective intramolecular cyclization to form the piperazine ring.

While this method is more complex and less direct for preparing this compound, it is relevant for synthesizing piperazine-containing compounds in general, especially when stereochemical control or protection strategies are required.

Optimization of Reaction Conditions for Yield and Purity

- Solvent choice: Polar aprotic solvents such as DMF, DMSO, or dimethylacetamide improve nucleophilic substitution and coupling efficiency.

- Temperature: Reactions are typically conducted at moderate temperatures (room temperature to 100°C), balancing reaction rate and stability.

- Base selection: Weak bases like sodium carbonate or stronger organic bases like DIPEA are used to neutralize acids formed and promote coupling.

- Purification: Column chromatography or recrystallization (e.g., from ethanol) is employed to remove impurities and isolate the hydrochloride salt in high purity.

- Salt formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt, enhancing solubility and stability.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The aqueous coupling method described in US Patent 5206366A demonstrates improved yields and reduced purification complexity, making it attractive for industrial scale-up.

- Amide coupling methods are widely used in medicinal chemistry for synthesizing piperazine-containing benzoic acid derivatives, allowing for structural diversification and optimization of pharmacological properties.

- Salt formation as hydrochloride enhances aqueous solubility significantly (often >50 mg/mL), which is critical for pharmaceutical formulation and bioavailability.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride or sodium borohydride

Substitution: Alkyl halides or acyl chlorides

Major Products Formed

Oxidation: N-oxides

Reduction: Amines

Substitution: Various substituted derivatives

Scientific Research Applications

Physical Properties

- Appearance : White crystalline solid

- Solubility : Soluble in water and organic solvents like ethanol and methanol.

Chemistry

3-(Piperazin-1-yl)benzoic acid hydrochloride serves as a building block in organic synthesis. It is utilized in the development of various chemical compounds and as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biological Research

This compound has been investigated for its potential as an antibacterial and antifungal agent . Studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further pharmaceutical development.

Antitumor Activity

Emerging research indicates that derivatives of piperazine, including this compound, may exhibit antitumor properties . Mechanistic studies show that it can modulate cell proliferation pathways and induce apoptosis in cancer cells, highlighting its potential in oncology .

Pharmaceutical Development

This compound is explored for its therapeutic effects in treating various diseases, particularly those related to neurological disorders due to its action as a dopamine and serotonin antagonist. This property makes it relevant for developing antipsychotic medications.

Material Science

In industrial applications, this compound is used as an intermediate in synthesizing new materials and pharmaceuticals, contributing to advancements in drug formulation and material properties.

Biological Mechanisms

The compound acts primarily through:

- Dopamine and Serotonin Receptor Antagonism : Influencing neurotransmitter pathways related to mood regulation.

- Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, potentially inhibiting or activating them based on concentration levels.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential role as an antibacterial agent .

Case Study 2: Antitumor Effects

In vitro studies demonstrated that the compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

4-(4-Methylpiperazin-1-yl)benzoic Acid (CAS: 86620-62-4)

- Structural Difference : A methyl group is introduced at the 4-position of the piperazine ring.

- Impact: Methylation increases lipophilicity and may enhance blood-brain barrier penetration.

3-(4-Methylpiperazin-1-yl)benzoic Acid (CAS: 215309-01-6)

Core Structure Modifications

3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride (CAS: 144010-02-6)

- Structural Difference : Replaces the benzoic acid group with a benzisothiazole moiety.

- Impact : The benzisothiazole core introduces sulfur-based electronegativity, enhancing interactions with hydrophobic pockets in proteins. This compound is a key intermediate in antipsychotics like lurasidone and ziprasidone .

2-(3-Methylpiperazin-1-yl)benzo[d]oxazole Hydrochloride (CAS: N/A)

- Structural Difference : Substitutes benzoic acid with a benzoxazole ring and adds a methyl group to piperazine.

- The methyl group modifies pharmacokinetics by altering solubility .

Functional Group Variations

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic Acid

- Structural Difference : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen.

- Impact : The Boc group temporarily masks the amine’s reactivity, enabling selective functionalization during multi-step syntheses. This derivative is typically used as an intermediate before deprotection to yield the free amine .

3-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic Acid Hydrochloride

Piperazine vs. Piperidine Derivatives

3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride

- Structural Difference : Substitutes piperazine with piperidine (a six-membered ring with one nitrogen).

- However, it may improve metabolic stability by reducing susceptibility to oxidative metabolism .

Comparative Data Table

Biological Activity

3-(Piperazin-1-yl)benzoic acid hydrochloride, a derivative of piperazine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHNO·2HCl

Molecular Weight: 270.16 g/mol

CAS Number: 1187931-15-2

The compound features a piperazine ring attached to a benzoic acid moiety, which is believed to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding: The piperazine moiety allows for effective binding to neurotransmitter receptors, particularly in the central nervous system (CNS). This interaction can modulate neurotransmission and has implications in treating psychiatric disorders.

- Enzyme Inhibition: The compound has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids. Inhibition of sEH can lead to anti-inflammatory effects, making it a candidate for treating conditions like hypertension and inflammation .

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. It acts on serotonin receptors, enhancing serotonergic neurotransmission, which is crucial in mood regulation .

Anti-inflammatory Properties

The compound's role as an sEH inhibitor suggests significant anti-inflammatory potential. Studies have demonstrated its effectiveness in reducing inflammatory markers in vitro and in vivo, indicating applicability in conditions characterized by chronic inflammation .

Antitumor Activity

Emerging studies suggest that derivatives of piperazine, including this compound, may possess antitumor properties. The mechanism involves the modulation of cell proliferation pathways and induction of apoptosis in cancer cells .

Research Findings and Case Studies

Q & A

Basic: What are the standard synthetic routes for 3-(Piperazin-1-yl)benzoic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling benzoic acid derivatives with piperazine under nucleophilic substitution or condensation reactions. For example, analogous compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized via reactions with nitroaromatics and piperazine derivatives in alkaline conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization can employ factorial design experiments to assess variables (e.g., temperature, solvent polarity, stoichiometry) systematically, reducing trial-and-error approaches .

Advanced: How can computational methods improve the design of novel derivatives or reaction pathways for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states, intermediate stability, and regioselectivity. The ICReDD framework integrates computational modeling with experimental validation to prioritize reaction conditions, accelerating the discovery of derivatives . For example, substituent effects on the benzoic acid moiety can be computationally screened to enhance binding affinity in drug design.

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm piperazine ring integration and benzoic acid substitution patterns .

- HPLC : Purity analysis (>98%) is critical, as seen in analogous compounds like LY2409881 hydrochloride, which require rigorous chromatographic validation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How do environmental factors (pH, temperature) influence the stability and reactivity of this compound?

Methodological Answer:

Piperazine derivatives are sensitive to pH due to their amine groups. Under acidic conditions, protonation enhances solubility but may reduce nucleophilicity. Thermal stability studies (TGA/DSC) can identify decomposition thresholds. For example, 3-(Piperidin-4-yloxy)benzoic acid hydrochloride requires storage in dry, cool environments to prevent hydrolysis or oxidation . Accelerated stability testing under varied pH (1–12) and temperature (25–60°C) is recommended for long-term storage protocols.

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies may arise from impurities (e.g., unreacted intermediates) or assay variability. For instance, impurities in pharmaceutical analogs like Ofloxacin N-Oxide Hydrochloride necessitate stringent impurity profiling via LC-MS and comparative bioactivity assays . Meta-analyses of published data, combined with controlled replication studies, can isolate confounding variables (e.g., cell line specificity, solvent effects).

Basic: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers under nitrogen atmosphere to prevent moisture absorption .

Advanced: What strategies are effective in elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:

- Receptor Binding Assays : Radioligand competition studies (e.g., using H-labeled analogs) quantify affinity for targets like serotonin or dopamine receptors .

- Kinetic Studies : Stopped-flow spectroscopy can monitor reaction rates with biomolecules.

- Omics Approaches : Transcriptomic/proteomic profiling identifies downstream pathways affected by the compound .

Basic: How can researchers validate the purity of synthesized this compound?

Methodological Answer:

- Elemental Analysis : Confirm C, H, N, Cl content against theoretical values.

- Melting Point : Compare with literature values (e.g., analogs like 1-(Pyridin-3-yl)piperazine hydrochloride have MP ~250°C) .

- HPLC-DAD : Use reverse-phase columns (C18) with UV detection at 254 nm for quantification .

Advanced: What role does this compound play in synthesizing complex heterocycles or pharmaceutical intermediates?

Methodological Answer:

The benzoic acid moiety serves as a carboxylate anchor for amide/ester linkages, while the piperazine ring enables functionalization via alkylation or acylation. For example, it can act as a precursor for kinase inhibitors or antipsychotic agents, analogous to ziprasidone intermediates synthesized via piperazine-mediated coupling .

Advanced: How can researchers mitigate challenges in scaling up synthesis from lab to pilot plant?

Methodological Answer:

- Process Intensification : Continuous flow reactors improve heat/mass transfer for exothermic piperazine reactions .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Quality by Design (QbD) : Define critical process parameters (CPPs) using risk assessment tools like Ishikawa diagrams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.